molecular formula C22H21ClN2O3 B6969482 3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B6969482
M. Wt: 396.9 g/mol
InChI Key: BTYIPUVZHHJVID-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide is a heterocyclic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, and an oxazole ring

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O3/c1-14-20(21(25-28-14)17-9-5-6-10-18(17)23)22(26)24-16-11-12-27-19(13-16)15-7-3-2-4-8-15/h2-10,16,19H,11-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYIPUVZHHJVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3CCOC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the phenyloxan-4-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, under palladium-catalyzed conditions.

    Formation of the carboxamide group: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2), nucleophiles (NH3, OH-), and electrophiles (NO2+, SO3) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or hydroxyl groups.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-5-methyl-N-(2-phenylpropyl)-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-5-methyl-N-(2-phenylethyl)-1,2-oxazole-4-carboxamide

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(2-phenyloxan-4-yl)-1,2-oxazole-4-carboxamide is unique due to the presence of the phenyloxan-4-yl group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, stability, and binding affinity to molecular targets, making it distinct from other similar compounds.

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